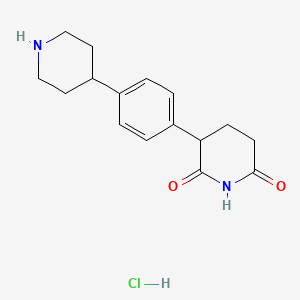
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is a basic building block for making protein degrader libraries .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Formation of the Piperidine-2,6-dione: The piperidine-2,6-dione structure is formed through a series of oxidation and reduction reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the cyclization, substitution, and oxidation-reduction reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the phenyl group.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the piperidine or phenyl rings .
科学研究应用
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of PROTACs for targeted protein degradation.
Medicine: It is involved in drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is the basis for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.
Pomalidomide: Another derivative of thalidomide with potent anti-cancer properties.
Uniqueness
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its role as a building block for protein degrader libraries. This makes it a valuable tool in the development of targeted protein degradation therapies .
生物活性
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride, also known as 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antiviral activities, as well as its mechanism of action based on recent research findings.
- Molecular Formula : C16H22ClN3O2
- Molecular Weight : 323.14 g/mol
- CAS Number : 2259851-38-0
- Purity : ≥ 95% .
The compound's biological activity is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the piperidine moiety is significant in modulating biological interactions. Studies have shown that derivatives of piperidine exhibit diverse pharmacological effects, including inhibition of cell proliferation and migration in cancer cells .
Antibacterial and Antifungal Activity
Recent studies have evaluated the antibacterial and antifungal properties of piperidine derivatives. For instance:
- Antibacterial Activity : Compounds similar to 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific modifications to the piperidine structure can enhance antibacterial activity by altering electronic properties and steric factors .
- Antifungal Activity : The compound has also been tested for antifungal efficacy. In vitro tests indicated that certain derivatives displayed significant antifungal properties against various fungal strains .
Antiviral Activity
A study explored the antiviral potential of piperidine derivatives against HIV and other viruses. Notably, some derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1), suggesting that structural modifications can lead to enhanced antiviral activity .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : Research demonstrated that certain piperidinone compounds inhibited the proliferation of MDA-MB-231 breast cancer cells in a concentration-dependent manner. The mechanism involved apoptosis induction through the activation of specific signaling pathways .
- Binding Affinity Studies : Computational studies have indicated varying binding affinities for different derivatives of piperidinones, suggesting that structural modifications can significantly affect their biological activity .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Significant activity against various fungal strains |
| Antiviral | Moderate protection against CVB-2 and HSV-1 |
| Cancer Cell Inhibition | Induces apoptosis in specific cancer cell lines |
属性
分子式 |
C16H21ClN2O2 |
|---|---|
分子量 |
308.80 g/mol |
IUPAC 名称 |
3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H |
InChI 键 |
SQUVTRFFTMQQDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















